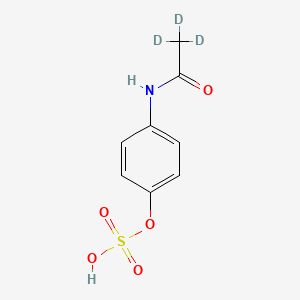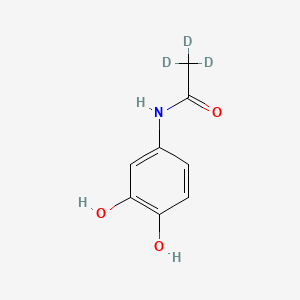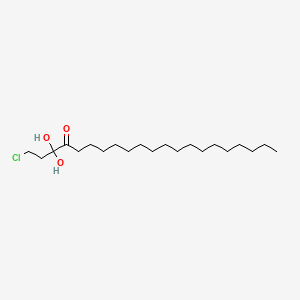
1-Chloro-3,3-dihydroxyhenicosan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the use of tetrabutylammonium bromide in ethanol at 85℃ for 15 hours. The reaction solution is kept until the acid value of fatty acid is less than 1 mgKOH. Excess ethanol is removed under vacuum and the residue is washed by distilled hot water three times. Water is then removed under vacuum. The product is obtained in 80% yield and is used for the next synthesis without further purification .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H41ClO3 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The compound is synthesized using tetrabutylammonium bromide in ethanol at 85℃ for 15 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 377.00 . Other specific properties like boiling point, density, and water solubility are not explicitly mentioned in the available resources.科学的研究の応用
Transformation and By-products in Water Treatment
A study by Sun et al. (2019) investigated the transformation characteristics of 2,4-Dihydroxybenzophenone (BP-1) during the chlorination disinfection process in swimming pool water. This process resulted in the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with chlorination disinfection systems (Sun et al., 2019).
Advanced Oxidation Processes for Pollutant Degradation
Li et al. (2020) explored the use of UV and UV/persulfate (UV/PS) advanced oxidation processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a typical antimicrobial compound. This study provides insights into the kinetics, mechanisms, and potential for reducing toxicity in water treatment, which may be relevant for similar chlorinated compounds (Li et al., 2020).
Reactivity and Stability Analysis of Heterocycle Molecules
Research by Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a heterocycle molecule (CFPDPPO). This work included analyses of molecular stability, reactivity properties, and potential applications in non-linear optics and as an anti-cancer drug lead, demonstrating the broad applicability of structural and reactivity studies in drug development and material science (Murthy et al., 2017).
Sorption Mechanisms for Environmental Cleanup
A study by Wei et al. (2019) investigated the sorption mechanism and dynamic behavior of graphene oxide as an adsorbent for the removal of chlorophenol-based environmental hormones. This research highlights the importance of understanding adsorption mechanisms and interactions for the development of effective environmental cleanup technologies (Wei et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the conversion of a long chain alcohol to the corresponding ketone, followed by the introduction of a hydroxyl and a chloro group at specific positions on the chain.", "Starting Materials": [ "1-Hexadecanol", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Sodium hypochlorite (NaClO)", "Acetic acid (CH3COOH)", "Sodium borohydride (NaBH4)", "Chromium trioxide (CrO3)", "Pyridine (C5H5N)", "Methanol (CH3OH)" ], "Reaction": [ "1. Oxidation of 1-Hexadecanol with Sodium hypochlorite in basic conditions to obtain 1-Hexadecanone", "2. Reduction of 1-Hexadecanone with Sodium borohydride to obtain 1-Hexadecanol", "3. Oxidation of 1-Hexadecanol with Chromium trioxide in acetic acid to obtain 1-Pentadecanal", "4. Conversion of 1-Pentadecanal to 1-Chloro-3-hydroxyhenicosane using Chlorine gas in the presence of Pyridine", "5. Conversion of 1-Chloro-3-hydroxyhenicosane to 1-Chloro-3,3-dihydroxyhenicosan-4-one using Methanol and Sodium hydroxide" ] } | |
CAS番号 |
22094-20-8 |
分子式 |
C21H41ClO3 |
分子量 |
377.0 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3 |
InChIキー |
FNBUARDMABVKGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
同義語 |
Octadecanoic Acid 3-Chloro-2-hydroxypropyl Ester; Stearic Acid 3-Chloro-2-hydroxypropyl Ester; 3-Chloro-1,2-propanediol 1-Stearate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)
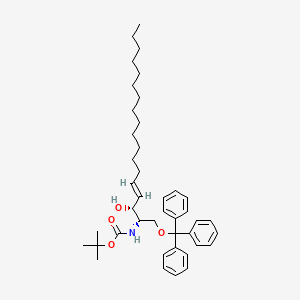

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
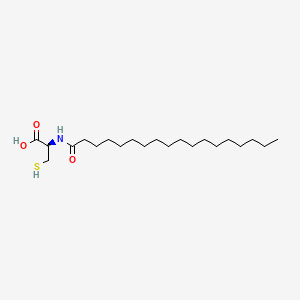
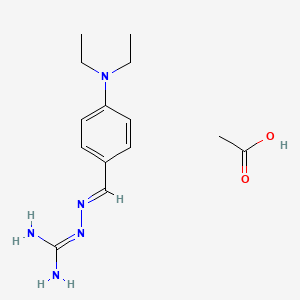

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
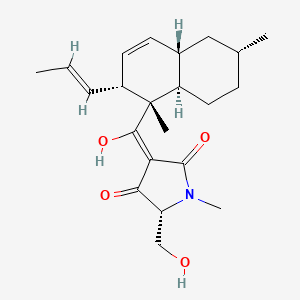

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
